molecular formula C17H17N3O3S B2962923 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 941966-51-4

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No. B2962923
CAS RN: 941966-51-4
M. Wt: 343.4
InChI Key: ZJBMTJLOOWEGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, including chemical and biological methods.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety, such as our subject compound, are known for their broad spectrum of biological activities. This includes potent antimicrobial properties against various bacterial pathogens. The furan ring, in particular, has been associated with bactericidal activity, making this compound a candidate for developing new antibiotics .

Anti-Inflammatory Properties

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been documented. They can inhibit the production of pro-inflammatory cytokines, offering a pathway for the treatment of chronic inflammatory diseases .

Antitubercular Agent

Given the structural similarity to other oxadiazole compounds, there is potential for this compound to act against Mycobacterium tuberculosis. It could target specific enzymes involved in the biosynthesis of mycobacterial cell wall components, providing a novel approach to combat tuberculosis.

Anticancer Activity

The presence of both the furan and oxadiazole rings could confer anticancer properties. These structures can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis in tumor cells .

Enzyme Inhibition

This compound may serve as an enzyme inhibitor, targeting specific enzymes that are crucial in disease pathogenesis. For example, inhibiting enzymes involved in the synthesis of mycolic acids could be beneficial in treating mycobacterial infections.

Antioxidant Effects

Oxadiazole derivatives have shown antioxidant properties, which are important in protecting cells from oxidative stress. This compound could potentially be used to mitigate oxidative damage in neurodegenerative diseases .

Analgesic and Antipyretic Uses

The compound’s structure suggests it could be used to develop analgesic and antipyretic drugs, providing relief from pain and fever without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Similar compounds have been used as fungicides, herbicides, and pesticides. The subject compound could be explored for its efficacy in protecting crops from various fungal and insect pests, contributing to agricultural productivity .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12-6-8-13(9-7-12)24-11-3-5-15(21)18-17-20-19-16(23-17)14-4-2-10-22-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMTJLOOWEGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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